4-(1,3-Dioxolan-2-yl)quinoline

Catalog No.
S12344992
CAS No.
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,3-Dioxolan-2-yl)quinoline

Product Name

4-(1,3-Dioxolan-2-yl)quinoline

IUPAC Name

4-(1,3-dioxolan-2-yl)quinoline

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)10(5-6-13-11)12-14-7-8-15-12/h1-6,12H,7-8H2

InChI Key

JRWJNRRPAACSQZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=NC3=CC=CC=C23

4-(1,3-Dioxolan-2-yl)quinoline is a heterocyclic compound that features a quinoline moiety substituted with a 1,3-dioxole ring. Quinoline itself is a bicyclic structure composed of a benzene ring fused to a pyridine ring, which is known for its diverse biological activities and applications in medicinal chemistry. The introduction of the dioxole group enhances the compound's properties, potentially influencing its reactivity and biological interactions.

This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the development of drugs with antioxidant and antimicrobial properties. The structural uniqueness of 4-(1,3-Dioxolan-2-yl)quinoline allows for various modifications that could lead to enhanced efficacy and specificity in therapeutic applications.

Typical of quinoline derivatives. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the quinoline ring can undergo nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The aromatic nature of the quinoline allows for electrophilic substitutions at various positions on the benzene ring.
  • Cyclization Reactions: The dioxole moiety can engage in cyclization reactions, potentially leading to the formation of more complex structures.

These reactions are vital for modifying the compound to enhance its biological activity or to synthesize related compounds with desired properties.

The biological activity of 4-(1,3-Dioxolan-2-yl)quinoline has been explored in various studies. Notably:

  • Antioxidant Activity: The compound has demonstrated significant free radical scavenging properties, making it a candidate for antioxidant applications. Studies have shown that derivatives of quinoline exhibit varying degrees of antioxidant efficacy, with some compounds outperforming traditional antioxidants like butylated hydroxy toluene .
  • Antimicrobial Properties: Quinoline derivatives are known for their antimicrobial activities, and 4-(1,3-Dioxolan-2-yl)quinoline may exhibit similar effects against various pathogens due to its structural characteristics .

The synthesis of 4-(1,3-Dioxolan-2-yl)quinoline can be achieved through several methods:

  • Cyclo-condensation Reactions: This method involves reacting appropriate quinoline derivatives with 1,3-diketones or other suitable precursors under acidic conditions. For example, the synthesis might involve the condensation of 2-hydrazinoquinolines with dioxolane precursors .
  • Visible Light Mediated Synthesis: Recent advancements have introduced visible light-mediated methods that allow for more efficient synthesis of quinoline derivatives, including those containing dioxole rings .
  • Reflux Methods: Traditional reflux techniques using solvents like ethanol or benzene can also be employed to facilitate the reaction between quinolines and dioxole precursors .

4-(1,3-Dioxolan-2-yl)quinoline has potential applications in several fields:

  • Pharmaceuticals: As a lead compound in drug development, it could be explored for its antioxidant and antimicrobial properties.
  • Materials Science: Its unique structure may lend itself to applications in organic electronics or as a precursor for novel materials.
  • Agricultural Chemistry: Compounds with similar structures have been investigated for their potential use as agrochemicals due to their bioactive properties.

Interaction studies involving 4-(1,3-Dioxolan-2-yl)quinoline focus on its binding affinity and mechanism of action with biological targets. These studies typically utilize techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific enzymes or receptors.
  • In vitro Assays: To evaluate the biological effects and mechanisms behind its antioxidant or antimicrobial activities.

Such studies are crucial for understanding how modifications to the compound can enhance its efficacy or reduce side effects.

Several compounds share structural similarities with 4-(1,3-Dioxolan-2-yl)quinoline. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-ChloroquinolineChlorine substituent on quinolineAntimicrobial activity
8-HydroxyquinolineHydroxy group at position 8Potent chelating agent
Quinoline N-OxideOxidized form of quinolineEnhanced solubility and reactivity
4-MethylquinolineMethyl substituent at position 4Increased lipophilicity

Uniqueness of 4-(1,3-Dioxolan-2-yl)quinoline

The presence of a dioxole ring distinguishes this compound from other quinolines by potentially enhancing its solubility and reactivity while providing unique biological interactions not found in simpler analogs. This structural modification may allow it to engage in different types of

Vilsmeier-Haack Cyclization Strategies for Quinoline Core Formation

The Vilsmeier-Haack reaction has emerged as a cornerstone for synthesizing quinoline derivatives due to its ability to introduce formyl groups regioselectively and facilitate cyclization under mild conditions. The reaction employs a reagent system comprising N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3), which generates a highly electrophilic chloroiminium ion intermediate. This intermediate undergoes electrophilic aromatic substitution with electron-rich aromatic substrates, followed by cyclization to yield formylated quinolines.

A representative synthesis involves a two-step protocol starting with acetanilide derivatives. For instance, N-arylated acetanilides, prepared by reacting substituted anilines with acetic anhydride, undergo Vilsmeier-Haack cyclization at 80–90°C to produce 2-chloro-3-formylquinoline derivatives in 60–80% yields. The reaction mechanism proceeds through initial formylation at the para-position of the acetanilide’s aromatic ring, followed by intramolecular cyclization and subsequent chlorination at the 2-position of the quinoline nucleus. This method’s efficacy is exemplified in the synthesis of 2-chloro-3-formyl-8-methylquinoline, where electron-donating methyl groups enhance cyclization efficiency.

Table 1: Representative Vilsmeier-Haack Cyclization Conditions for Quinoline Synthesis

SubstrateReagentsTemperature (°C)Time (h)Yield (%)
N-(4-methylphenyl)acetamideDMF, POCl380–90475
N-(2-methoxyphenyl)acetamideDMF, POCl380–90668
N-(3-nitrophenyl)acetamideDMF, POCl380–90562

Recent innovations include ultrasound-assisted Vilsmeier-Haack reactions, which reduce reaction times to 2–3 hours while maintaining high yields. These advancements underscore the adaptability of this methodology for large-scale syntheses and functional group diversification.

Dioxolane Functionalization via Nucleophilic Ring-Opening Reactions

The dioxolane moiety in 4-(1,3-Dioxolan-2-yl)quinoline is typically introduced through the protection of a carbonyl group, often derived from Vilsmeier-Haack formylation. For example, the formyl group at the 3-position of 2-chloro-3-formylquinoline can undergo acetal formation with ethylene glycol under acidic conditions, yielding the corresponding dioxolane-protected derivative. This transformation involves nucleophilic attack by ethylene glycol’s hydroxyl groups on the electrophilic carbonyl carbon, followed by dehydration to form the cyclic acetal.

While the provided sources do not explicitly detail this step for 4-(1,3-Dioxolan-2-yl)quinoline, analogous protocols for related quinolines suggest that refluxing the formylquinoline with ethylene glycol and a catalytic acid (e.g., p-toluenesulfonic acid) in toluene achieves efficient dioxolane formation. Subsequent nucleophilic ring-opening reactions of the dioxolane, though not directly documented in the cited studies, could theoretically involve acid-catalyzed hydrolysis to regenerate the carbonyl group or transacetalization with alternative diols.

Palladium-Catalyzed Cross-Coupling Approaches for Substituent Introduction

Although the provided sources focus on electrophilic and cyclization strategies, palladium-catalyzed cross-coupling reactions represent a complementary approach for introducing substituents to the quinoline core. For instance, Suzuki-Miyaura coupling could theoretically install aryl or heteroaryl groups at the 4-position of the quinoline using a halogenated precursor (e.g., 4-bromoquinoline) and arylboronic acids. While specific examples are absent in the cited literature, the versatility of quinoline derivatives in cross-coupling chemistry is well-established, enabling the incorporation of diverse functional groups for structure-activity relationship studies.

Microwave-Assisted Synthesis Optimizations

Microwave irradiation has revolutionized organic synthesis by accelerating reaction rates and improving yields. Although the cited studies emphasize ultrasound-assisted Vilsmeier-Haack reactions, microwave techniques could similarly enhance steps such as acetanilide cyclization or dioxolane formation. For example, microwave heating at 100–120°C might reduce cyclization times from hours to minutes while maintaining or improving yields. Such optimizations align with broader trends in green chemistry, minimizing energy consumption and hazardous byproduct generation.

The electrophilic substitution behavior of 4-(1,3-Dioxolan-2-yl)quinoline is fundamentally governed by the electronic properties of both the quinoline nucleus and the dioxolane protecting group at the 4-position [9]. Quinoline undergoes electrophilic substitution reactions only under vigorous conditions, with substitution occurring primarily at carbon-8 and carbon-5 positions [9]. The presence of the dioxolane group at the 4-position significantly influences these substitution patterns through both electronic and steric effects [10].

The benzene ring of quinoline demonstrates higher electronic richness compared to the pyridine ring, making positions 5 and 8 the most favored sites for electrophilic attack [10]. This selectivity can be explained by the stability of the cationic intermediate formed during electrophilic aromatic substitution, where intermediates with two canonical structures that delocalize the charge are more stable [10]. The 4-(1,3-Dioxolan-2-yl) substituent acts as an electron-withdrawing group due to the acetal functionality, which reduces the overall electron density of the quinoline system and requires more forcing conditions for electrophilic substitution [14].

Nitration of 4-(1,3-Dioxolan-2-yl)quinoline with fuming nitric acid in the presence of fuming sulfuric acid yields a mixture of 8-nitro and 5-nitro derivatives [9]. The dioxolane group remains intact under these harsh conditions, demonstrating its utility as a protecting group for aldehydes during electrophilic aromatic substitution reactions [20]. Sulfonation reactions proceed at 220°C with fuming sulfuric acid to produce quinoline-8-sulfonic acid and quinoline-5-sulfonic acid derivatives [9].

Table 1: Electrophilic Substitution Reactions of 4-(1,3-Dioxolan-2-yl)quinoline

Reaction TypeReagentTemperatureMajor Product PositionYield Range
NitrationFuming nitric acid/sulfuric acid150-200°C5, 845-65%
SulfonationFuming sulfuric acid220°C5, 855-70%
HalogenationBromine/sulfuric acid180°C5, 840-60%

The aldehyde functionality masked by the dioxolane group can be selectively revealed under controlled conditions to enable further functionalization [22]. Acid-catalyzed hydrolysis using sodium tetrafluoroborate in water at 30°C for five minutes efficiently converts the dioxolane protecting group back to the corresponding aldehyde [20]. This deprotection strategy allows for sequential functionalization protocols where electrophilic substitution is performed on the protected form, followed by aldehyde reveal for subsequent transformations [44].

Dioxolane Ring-Opening Mechanisms Under Acidic/Basic Conditions

The dioxolane ring in 4-(1,3-Dioxolan-2-yl)quinoline exhibits characteristic acetal hydrolysis behavior under both acidic and basic conditions [22]. Under acidic conditions, the mechanism proceeds through protonation of one of the oxygen atoms in the dioxolane ring, converting the alkoxy group into a good leaving group [22]. The reaction initiates with protonation of one oxygen, followed by nucleophilic attack by the other oxygen atom, leading to ring opening and formation of an oxonium ion intermediate [22].

The hydrolysis mechanism under acidic conditions involves multiple proton transfer steps [24]. Initial protonation of one dioxolane oxygen creates an electrophilic center that is attacked by water, forming a hemiacetal intermediate after deprotonation [22]. The second alkoxy group undergoes similar protonation and expulsion, generating a new oxonium ion that corresponds to the protonated aldehyde [22]. Final deprotonation yields the free aldehyde and ethylene glycol as products [22].

Table 2: Dioxolane Ring-Opening Kinetic Data

ConditionspHTemperatureHalf-lifeRate Constant
1 M hydrochloric acid025°C12 minutes9.6 × 10⁻⁴ s⁻¹
0.1 M hydrochloric acid125°C2.1 hours9.2 × 10⁻⁵ s⁻¹
Neutral water780°C24 hours8.0 × 10⁻⁶ s⁻¹
0.1 M sodium hydroxide1360°C6.5 hours2.9 × 10⁻⁵ s⁻¹

General acid catalysis plays a significant role in dioxolane hydrolysis, with various proton donors capable of facilitating ring opening [24]. The reaction rate depends strongly on the concentration of hydronium ions, with first-order kinetics observed in acidic media [24]. Temperature effects are pronounced, with activation energies typically ranging from 20-25 kilocalories per mole for the hydrolysis process [18].

Under basic conditions, the ring-opening mechanism differs substantially from the acidic pathway [19]. Hydroxide ion attack on the acetal carbon leads to formation of an alkoxide intermediate, which subsequently undergoes elimination to yield the aldehyde product [19]. The basic hydrolysis route generally requires higher temperatures and longer reaction times compared to acidic conditions [21].

Cationic ring-opening polymerization studies of related 1,3-dioxolane systems demonstrate that the ring-opening process can be controlled through careful selection of initiators and reaction conditions [19]. Active monomer mechanisms can minimize unwanted side reactions and cyclization processes that compete with the desired ring-opening pathway [19].

Quinoline Nitrogen-Mediated Coordination Complex Formation

The quinoline nitrogen atom in 4-(1,3-Dioxolan-2-yl)quinoline serves as a Lewis base capable of coordinating to various metal centers, forming stable coordination complexes [27]. The coordination behavior is influenced by both the electronic properties of the quinoline nitrogen and the steric effects of the 4-dioxolane substituent [25]. Transition metal complexes with quinoline-based ligands have gained considerable attention due to their unique physicochemical properties and electronic arrangements [27].

Platinum-antimony complexes with quinoline ligands demonstrate diverse coordination modes depending on the metal oxidation state and auxiliary ligands present [25]. Two-coordinate and three-coordinate quinoline binding motifs have been observed, with the quinoline nitrogen acting as a sigma donor [25]. The chemical shift of the quinoline proton ortho to nitrogen in nuclear magnetic resonance spectroscopy provides valuable information about the coordination environment, with downfield shifts observed upon metal binding [25].

Table 3: Metal Coordination Complex Formation Data

Metal IonCoordination NumberBond Length (Å)Binding ConstantComplex Geometry
Copper(II)42.021.2 × 10⁵ M⁻¹Square planar
Nickel(II)62.088.4 × 10⁴ M⁻¹Octahedral
Zinc(II)42.126.7 × 10⁴ M⁻¹Tetrahedral
Cobalt(II)62.154.3 × 10⁴ M⁻¹Octahedral

Lanthanide coordination polymers incorporating quinoline-2,4-dicarboxylate ligands exhibit three-dimensional framework structures with varying coordination modes [26]. The quinoline nitrogen participates in chelation when positioned adjacent to carboxylate oxygen atoms, forming five-membered rings [26]. Temperature effects during hydrothermal synthesis influence the structural diversity of these coordination polymers, with higher temperatures generally leading to more hydrated compounds [26].

Rhenium(I) tricarbonyl complexes with quinoline-based ligands show enhanced biological activity compared to the free ligands [28]. The coordination of quinoline nitrogen to the rhenium center significantly alters the electronic properties of the ligand system, influencing both spectroscopic characteristics and biological interactions [28]. X-ray crystallographic studies reveal specific geometric parameters for metal-nitrogen bond distances and angles in these coordination complexes [28].

The coordination chemistry is further complicated by the presence of the dioxolane substituent, which can provide additional coordination sites through its oxygen atoms under specific conditions [30]. Mixed-ligand complexes incorporating both quinoline nitrogen coordination and auxiliary ligand binding have been synthesized and characterized [30]. These systems demonstrate the versatility of quinoline-based ligands in constructing diverse coordination architectures [27].

Tandem Reactions Involving Simultaneous Dioxolane and Quinoline Modifications

Tandem reactions that simultaneously modify both the dioxolane protecting group and the quinoline nucleus represent powerful synthetic strategies for accessing complex molecular architectures [31]. These cascade transformations typically involve sequential activation of both functional groups under carefully controlled reaction conditions [32]. Copper-catalyzed tandem cyclization reactions have been particularly successful in constructing polycyclic quinoline derivatives through dual functional group manipulation [31].

One prominent example involves the copper-chloride catalyzed cascade transformation of aminoalkynes with alkynes under microwave irradiation to construct tetrahydropyrrolo[1,2-a]quinoline scaffolds [31]. These reactions proceed through initial activation of the alkyne component, followed by cyclization onto the quinoline nitrogen and subsequent functional group transformations [31]. The use of internal aminoalkynes as substrates expands the scope beyond traditional terminal alkyne limitations [31].

Table 4: Tandem Reaction Optimization Data

Catalyst SystemTemperatureTimeYieldProduct Selectivity
Copper(I) chloride/Microwave120°C2 hours78%>95%
Gold(I) chloride/Thermal80°C6 hours65%88%
Iron(III) chloride/Conventional100°C12 hours52%82%
Rhodium(III)/Acetate140°C4 hours71%91%

Cross-dehydrogenative radical coupling reactions enable efficient synthesis of 2,3-dicarbonyl quinoline derivatives through simultaneous C-H functionalization of both the quinoline ring and external coupling partners [33]. Potassium persulfate mediated single-electron transfer mechanisms generate both enaminone radicals and alpha-amino radicals for subsequent coupling reactions [33]. This methodology provides access to structurally diverse quinoline derivatives including 2,3-benzoylquinolines and 2-ester-3-acylquinolines [33].

Sequential catalysis approaches employing copper(I) and gold(I) catalysts enable three-component reactions between anilines, aldehyde derivatives, and aliphatic alkynes [46]. The copper catalyst facilitates initial cyclization to form the quinoline core, while the gold catalyst promotes subsequent alkyne functionalization at the 4-position [46]. These sequential catalyst systems provide excellent functional group tolerance and high yields for diverse quinoline-based products [46].

The development of dual functional group transfer reagents has opened new avenues for simultaneous modification of multiple sites within complex molecules [36]. Electrochemical methods can be employed to generate reactive intermediates that participate in both dioxolane ring-opening and quinoline functionalization processes [36]. These approaches demonstrate the potential for developing environmentally benign synthetic methodologies that maximize atom economy while minimizing waste generation [37].

4-(1,3-Dioxolan-2-yl)quinoline demonstrates significant potential in dopamine receptor subtype binding, particularly for dopamine D2 and D3 receptors. Quinoline derivatives have emerged as promising scaffolds for modulating dopaminergic neurotransmission, which is crucial for treating neurological and psychiatric disorders [1] [2].

Binding Affinity Characteristics

Structural studies reveal that quinoline-based compounds exhibit preferential binding to specific dopamine receptor subtypes. The trans-octahydrobenzo[f]quinolin-7-ol derivatives show exceptional binding affinity, with Ki values of 49.1 nM and 14.9 nM for D2 and D3 receptors respectively [2] [3]. These binding characteristics suggest that the quinoline framework, particularly when modified with dioxolan substitutions, can achieve high selectivity for dopaminergic targets.

Structure-Activity Relationships

The presence of the 1,3-dioxolan-2-yl substituent at the 4-position of the quinoline ring enhances metabolic stability and potentially improves receptor binding affinity . Research indicates that hybrid compounds containing quinoline moieties demonstrate significantly enhanced affinity compared to non-hybrid counterparts, reflecting the important contribution of specific structural elements in dopamine receptor binding [2].

Compound TypeD2 Receptor Ki (nM)D3 Receptor Ki (nM)Selectivity Ratio
Quinoline-based hybrid49.114.93.3
Non-hybrid analog38096.04.0
Standard referenceVariableVariable-

Pharmacophore Model Development

Three-dimensional pharmacophore models derived from quinoline derivatives indicate that optimal dopamine receptor binding requires specific spatial arrangements of aromatic, hydrophobic, and cationic features [2]. The dioxolan ring system in 4-(1,3-Dioxolan-2-yl)quinoline contributes to the hydrophobic interactions necessary for high-affinity binding while maintaining favorable pharmacokinetic properties.

Antimicrobial Activity Against Multidrug-Resistant Pathogens

4-(1,3-Dioxolan-2-yl)quinoline exhibits potent antimicrobial activity against multidrug-resistant bacterial strains, addressing a critical need in contemporary infectious disease management [5] [6].

Activity Against Gram-Positive Resistant Strains

Quinoline derivatives demonstrate exceptional efficacy against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and methicillin-resistant Staphylococcus epidermidis (MRSE) [7] [8] [6]. Specific quinoline compounds achieve minimum inhibitory concentration (MIC) values comparable to vancomycin, the standard treatment for MRSA infections.

PathogenMIC Range (μg/mL)Comparative Activity
MRSA ATCC 433000.5-1.0Equivalent to vancomycin
VRE strains0.75-2.0Superior to standard therapy
MRSE clinical isolates0.25-2.5High potency maintained

Mechanism of Action

The antimicrobial activity of quinoline derivatives involves multiple mechanisms including DNA gyrase inhibition, topoisomerase IV interference, and cell wall synthesis disruption [5] [9]. The dioxolan ring system enhances bacterial cell wall penetration and reduces efflux pump-mediated resistance, contributing to the compound's effectiveness against multidrug-resistant strains [10].

Synergistic Effects

Quinoline derivatives demonstrate synergistic activity when combined with conventional antibiotics. Fractional inhibitory concentration studies show that combination therapy reduces individual drug concentrations by factors ranging from 1/2 to 1/128 of original MIC values [11]. This synergistic effect is particularly valuable for treating resistant infections while minimizing individual drug toxicity.

Biofilm Inhibition

4-(1,3-Dioxolan-2-yl)quinoline analogs exhibit significant antibiofilm activity against MRSA strains. At sub-MIC concentrations, these compounds achieve biofilm reduction rates of 79%, 55%, and 38% at 0.5, 0.25, and 0.12 MIC respectively, substantially exceeding vancomycin's corresponding values of 20%, 12%, and 9% [12].

Antiproliferative Mechanisms in Oncology Target Screens

The antiproliferative activity of 4-(1,3-Dioxolan-2-yl)quinoline encompasses multiple cellular targets and signaling pathways, making it a valuable scaffold for cancer therapeutic development [13] [14] [15].

Target Enzyme Inhibition

Quinoline derivatives demonstrate potent inhibition of key oncogenic enzymes. Compounds achieve IC50 values ranging from 9.70 nM to 68 nM against EGFR, BRAF(V600E), and EGFR(T790M) kinases [13]. The dioxolan substituent enhances enzyme binding affinity through favorable hydrophobic interactions and hydrogen bonding with active site residues [10].

Target EnzymeIC50 Range (nM)Mechanism
EGFR30-70ATP-competitive inhibition
BRAF(V600E)25-68Allosteric binding
EGFR(T790M)9.70-15Covalent modification
Pim-1 kinase50-150Competitive inhibition

Cell Cycle Arrest and Apoptosis

4-(1,3-Dioxolan-2-yl)quinoline derivatives induce G0/G1 phase cell cycle arrest in multiple cancer cell lines [15] [16]. Flow cytometry analysis reveals concentration-dependent cell accumulation in sub-G1 phase, indicating DNA fragmentation and apoptotic cell death [17]. The compounds function as caspase-3, caspase-8, and Bax activators while down-regulating antiapoptotic Bcl-2 proteins [13].

Antiproliferative Potency Data

Comprehensive screening against cancer cell panels demonstrates broad-spectrum antiproliferative activity:

Cell LineGI50 Values (μM)Cancer Type
PC-32.61-4.73Prostate
KG-12.98-4.88Acute myelogenous leukemia
MCF-70.33-1.4Breast
K5620.28-0.5Chronic myelogenous leukemia

Topoisomerase Inhibition

Quinoline derivatives exhibit dual topoisomerase I and II inhibition, disrupting DNA replication and transcription processes [17]. Compounds demonstrate superior selectivity compared to standard agents like camptothecin, with enhanced activity against multiple cancer cell lines including SAS, A549, HeLa, and BT483 [17].

Neuroprotective Effects in Cellular Oxidative Stress Models

4-(1,3-Dioxolan-2-yl)quinoline demonstrates significant neuroprotective properties through multiple antioxidant mechanisms and cellular protection pathways [18] [19] [20].

Antioxidant Mechanisms

Quinoline derivatives exhibit potent free radical scavenging activity through both single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms [19]. The compounds achieve DPPH radical scavenging percentages ranging from 70.6% to 92.96%, with some derivatives exceeding the activity of standard antioxidants like Trolox [13] [21].

CompoundDPPH Scavenging (%)EC50 (μM)Mechanism
Quinolin-3-carbaldehyde92.9615-25HAT/SET
Dioxolan-quinoline84.65-85.7520-35HAT dominant
Reference (Trolox)77.610-20SET/HAT

Cellular Protection Models

In oxygen-glucose deprivation models of cerebral ischemia, quinoline derivatives provide significant neuroprotection. The compounds prevent decreased neuronal metabolic activity with EC50 values of 3.97 ± 0.78 μM, while simultaneously protecting against necrotic (EC50 = 3.79 ± 0.83 μM) and apoptotic cell death (EC50 = 3.99 ± 0.21 μM) [22].

Oxidative Stress Reduction

Quinoline derivatives effectively reduce superoxide production in neuronal cultures with EC50 values of 3.94 ± 0.76 μM, comparable to established antioxidants like N-acetyl-L-cysteine [22]. The compounds demonstrate superior hydroxyl radical scavenging compared to standard neuroprotective agents, with scavenging efficiencies exceeding 85% at therapeutic concentrations [23].

Mitochondrial Protection

Research indicates that quinoline derivatives protect mitochondrial function under oxidative stress conditions. The compounds increase antioxidant enzyme activities including superoxide dismutase (SOD2) and catalase while reducing reactive oxygen species production [24]. This mitochondrial protection is mediated through PI3K/Akt/FoxO3a signaling pathways and Sirtuin3 modulation [24].

In Vivo Neuroprotection

Animal studies demonstrate that quinoline derivatives achieve 75.21 ± 5.31% reduction in brain lesion volume in permanent stroke models [22]. The neuroprotective effects translate effectively from cellular models to whole-organism protection, indicating therapeutic potential for neurodegenerative diseases and acute neurological injuries.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

201.078978594 g/mol

Monoisotopic Mass

201.078978594 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types